3-((5-(sec-butylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
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Overview
Description
3-((5-(sec-butylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a synthetic compound of considerable interest in various scientific domains due to its unique structure and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((5-(sec-butylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one typically involves the following steps:
Formation of the Triazole Ring: Starting from phenethylamine, condensation with thiourea and subsequent cyclization with hydrazine hydrate under acidic or basic conditions forms the triazole ring.
Introduction of sec-butylthio Group: The synthesized triazole derivative undergoes substitution with sec-butylthiol in the presence of a suitable catalyst.
Condensation with Benzothiazole: The intermediate product is then condensed with 2-mercaptobenzothiazole, typically under reflux conditions using an appropriate solvent like ethanol or toluene.
Industrial Production Methods
For large-scale production, methods are optimized for yield and cost-effectiveness, often involving:
Continuous flow synthesis to enhance reaction efficiency.
Catalysts such as palladium or copper to accelerate key reactions.
Solvent recycling systems to minimize waste and improve sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically forming sulfoxide or sulfone derivatives.
Reduction: Reduction reactions may convert nitro or carbonyl groups within the compound to amines or alcohols, respectively.
Substitution: The presence of reactive functional groups allows nucleophilic or electrophilic substitution, introducing various substituents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Derivatives with modified alkyl or acyl groups.
Scientific Research Applications
This compound finds applications across multiple scientific fields due to its diverse chemical properties:
Chemistry: As an intermediate in organic synthesis for developing new molecules.
Biology: Potential as a bioactive molecule in enzyme inhibition studies.
Medicine: Investigated for antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the synthesis of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action for this compound involves interactions at the molecular level, typically targeting specific enzymes or receptors:
Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their function.
Receptor Modulation: Interaction with cellular receptors can modulate signaling pathways, affecting cellular responses.
Comparison with Similar Compounds
When comparing 3-((5-(sec-butylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one with similar compounds:
Structural Uniqueness: The combination of a triazole ring and benzothiazole moiety is relatively rare, giving it unique reactivity.
Functional Group Variations: Similar compounds may lack the sec-butylthio or phenethyl groups, altering their chemical and biological properties.
Similar Compounds
5-Phenyl-1,2,4-triazole derivatives: Lacking the benzothiazole moiety.
Benzothiazole derivatives: Without the triazole ring.
Sulfur-containing heterocycles: Varying by substituent groups.
Properties
IUPAC Name |
3-[[5-butan-2-ylsulfanyl-4-(2-phenylethyl)-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4OS2/c1-3-16(2)28-21-24-23-20(25(21)14-13-17-9-5-4-6-10-17)15-26-18-11-7-8-12-19(18)29-22(26)27/h4-12,16H,3,13-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAMHIBQTZLIGPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)SC1=NN=C(N1CCC2=CC=CC=C2)CN3C4=CC=CC=C4SC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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